molecular formula C84H102N8O2Si3 B1218710 Bis(tri-n-hexylsiloxy)silicon phthalocyanine CAS No. 92396-88-8

Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Cat. No. B1218710
CAS RN: 92396-88-8
M. Wt: 1340 g/mol
InChI Key: XOZNGPGVFDKGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine involves the introduction of tri-n-hexylsilyl oxide substituents to the silicon phthalocyanine core. This modification aims to enhance the solubility and processability of the compound, thereby improving its performance in specific applications, such as organic photovoltaic devices where it acts as an effective additive increasing efficiency and performance due to its unique molecular characteristics (Lessard et al., 2014).

Molecular Structure Analysis

The molecular structure of bis(tri-n-hexylsiloxy)silicon phthalocyanine is defined by the central silicon atom coordinated to the nitrogen atoms of the phthalocyanine ring, with the tri-n-hexylsiloxy groups axially bonded to silicon. This structure is key to its optical properties, particularly its strong absorption in the near-infrared region, making it suitable for applications in photodynamic therapy and photovoltaic devices (Decréau, Julliard, & Giorgi, 1999).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the generation of singlet oxygen and other reactive oxygen species upon light irradiation. This reactivity is particularly beneficial in the context of photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues (Decréau et al., 1998).

Physical Properties Analysis

The physical properties of this compound, such as solubility and tendency to crystallize, play a crucial role in its application. For instance, its high solubility in organic solvents and strong driving force for crystallization at interfaces enhance its performance as a ternary additive in bulk heterojunction organic photovoltaic devices, leading to improved device efficiency and stability (Dang et al., 2017).

Scientific Research Applications

Photodynamic Therapy

  • In Vitro Photosensitizing Efficacy: Bis(tri-n-hexylsiloxy)silicon phthalocyanine has demonstrated effective in vitro photodynamic effects against melanotic M6 cell lines. It operates through both type I and type II photochemical pathways, generating active oxygen intermediates like singlet oxygen, oxygen superoxide, and hydroxyl radical (Decréau et al., 1998).
  • Cancer Photodynamic Therapy: Silicon 2,3-naphthalocyanine derivatives, including this compound, have been evaluated for photodynamic therapy of cancer. They demonstrate potential as far-red-shifted photosensitizers, capable of inducing tumor regression in vivo (Brasseur et al., 1994).

Organic Photovoltaics

  • Bulk Heterojunction Organic Photovoltaic Devices: Bis(tri-n-hexylsilyl oxide) silicon phthalocyanine has been used as an additive in organic photovoltaic devices, resulting in increased short circuit current and efficiency. Its unique molecular characteristics, such as a high driving force for crystallization, contribute to its effectiveness in improving device performance (Lessard et al., 2014).
  • Non-Fullerene Electron Acceptor: Silicon phthalocyanines, including bis(tri-n-butylsilyl oxide) silicon phthalocyanine, have been identified as potential non-fullerene electron acceptors in organic photovoltaics, with devices demonstrating favorable properties like higher power conversion efficiency over a range of incident angles and light intensities (Kaller et al., 2020).

Mechanism of Action

Target of Action

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is primarily used as a photosensitizer . The primary targets of this compound are cancerous cells, where it is selectively incorporated .

Mode of Action

The compound works by absorbing light at a specific wavelength and transferring the energy to molecular oxygen, creating reactive oxygen species . These reactive species can cause damage to cellular components, leading to cell death .

Biochemical Pathways

It is known that the compound induces oxidative stress, which can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Like other photosensitizers, it is likely to be administered directly to the tumor site, where it is selectively taken up by cancer cells . The compound’s bioavailability would be influenced by factors such as its formulation, the delivery method, and the specific characteristics of the tumor.

Result of Action

The primary result of the action of this compound is the death of cancer cells . This is achieved through the generation of reactive oxygen species, which can damage cellular components and trigger apoptosis .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. These include the presence of light at the appropriate wavelength for the compound to absorb and transfer to molecular oxygen . Additionally, the presence of oxygen is necessary for the generation of reactive oxygen species . The specific characteristics of the tumor environment, such as its oxygenation status and the presence of certain enzymes, may also influence the compound’s action .

Future Directions

Bis(tri-n-hexylsiloxy)silicon phthalocyanine has been used as a solid ternary electroactive additive in poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester P3HT:PC61BM bulk heterojunction organic photovoltaic (BHJ OPV) devices, resulting in increased performance . The reason for its unique performance is not solely due to its frontier orbital energies but also might be due to a high driving force for crystallization .

properties

IUPAC Name

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZNGPGVFDKGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H102N8O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1340.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92396-88-8
Record name Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A mixture of tri-n-hexylsilanol (14.9 g), sodium methoxide (2.67 g) and absolute ethanol (50 ml) was reduced to an oil under vacuum. This oil was added to a mixture of dichlorosilicon phthalocyanine (Formula 9, from Aldrich Chemical CO., Milwaukee, Wis., 15.10 g) and distilled, dry 1,2,4-trimethyl-benzene (70 ml). The resulting suspension was refluxed for 1 hr and was filtered hot using Whatman #54 filter paper. The filtrate was allowed to cool (12 hr) and was diluted with methanol (350 mol). The precipitated product of Formula 10 was isolated by filtration, washed with methanol (100 ml) and vacuum dried at room temperature overnight, (22.06 g, 79% yield) m.pt. 175° C.; IR (Nujol) 1525 (s), 1325 (s), 1125(s), 1080 (s), 1038 (s, Si--O--Si), 725 (s) cm-1.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Reactant of Route 2
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Reactant of Route 3
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Reactant of Route 4
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Reactant of Route 5
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
Reactant of Route 6
Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Q & A

Q1: How does Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exert its phototoxic effect on cells?

A1: this compound functions as a photosensitizer. Upon light irradiation, it generates reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. [, ]

  • Type I: The excited phthalocyanine molecule interacts directly with surrounding molecules, abstracting electrons and generating radicals like superoxide (O2•-) and hydroxyl radicals (•OH). []
  • Type II: Energy transfer from the excited phthalocyanine to molecular oxygen generates singlet oxygen (¹O2). []

Q2: What makes this compound a promising candidate for photodynamic therapy?

A2: Several factors contribute to its potential in photodynamic therapy:

  • High Phototoxicity: Studies demonstrate significant phototoxicity against the melanotic M6 cell line at low concentrations. [] This implies that a lower dose of the compound could be used, potentially minimizing side effects.
  • Low Dark Toxicity: Importantly, this compound exhibits negligible toxicity in the absence of light. [] This selective toxicity is crucial for targeted therapy and minimizing damage to healthy tissues.
  • Dual Photochemical Pathways: The compound's ability to generate ROS via both Type I and Type II mechanisms enhances its efficacy. [] This can potentially overcome limitations associated with a single pathway, such as oxygen dependence in the tumor microenvironment.

Q3: How does encapsulation in liposomes affect the photochemical behavior of this compound?

A3: Research suggests that encapsulation in liposomes does not significantly alter the photochemical pathways of this compound. Both Type I and Type II mechanisms persist, indicating that liposomal delivery systems could be explored for targeted drug delivery without compromising its photodynamic activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.